1-Bromo-6-chlorohexane is an organic compound used in various scientific research applications, primarily as a solvent and reactant in laboratory settings.
One specific example of the use of 1-bromo-6-chlorohexane in scientific research is its application in the synthesis of a specialized zinc reagent. This reagent was developed for use in organic chemistry reactions, particularly those involving carbon-carbon bond formation. The study details the reaction of 1-bromo-6-chlorohexane with magnesium turnings in the presence of zinc chloride and lithium chloride to form the desired zinc reagent. [Source: Sigma-Aldrich product information on 1-Bromo-6-chlorohexane, () ]
1-Bromo-6-chlorohexane is an organic compound with the molecular formula and a molecular weight of approximately 199.52 g/mol. This compound features a linear hexane backbone, with a bromine atom at the first carbon and a chlorine atom at the sixth carbon. It is typically encountered as a colorless to slightly yellow liquid, exhibiting a boiling point of around 96 °C at reduced pressure (13 mmHg) and a flash point of 117 °C .
The compound is classified as a halogenated alkane and is known for its reactivity due to the presence of both bromine and chlorine atoms, making it useful in various
1-Bromo-6-chlorohexane itself is not expected to have a specific mechanism of action in biological systems. Its primary use lies in its ability to act as a reactive intermediate for the introduction of Br or Cl groups into other molecules.
The major products formed from these reactions include alcohols, ethers, amines, hexenes, and alkyl magnesium halides depending on the specific reaction conditions employed.
1-Bromo-6-chlorohexane can be synthesized through several methods:
1-Bromo-6-chlorohexane finds applications in various fields:
Research indicates that 1-bromo-6-chlorohexane can undergo reductive cleavage of the carbon-bromine bond during electrochemical reduction processes. This reaction generates carbanionic intermediates that can further react to yield various products such as 1-chlorohexane and hexenes . Understanding these interactions is crucial for optimizing synthetic pathways and enhancing reaction efficiencies.
Several compounds share structural similarities with 1-bromo-6-chlorohexane:
Compound Name | Structure | Key Differences |
---|---|---|
1-Bromo-6-iodohexane | Contains iodine instead of chlorine | Higher reactivity due to iodine's larger size |
1-Chloro-6-iodohexane | Contains iodine instead of bromine | Exhibits different nucleophilic substitution patterns |
1,6-Dibromohexane | Contains two bromine atoms | Lacks chlorine; may exhibit different reactivity patterns |
1-Chloro-6-bromohexane | Similar structure but reversed halogens | Different reactivity based on halogen placement |
Uniqueness: The presence of both bromine and chlorine atoms in 1-bromo-6-chlorohexane provides it with distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for selective reactions and the formation of diverse products in organic synthesis .
Irritant